![molecular formula C7H15N3O5 B1343934 Glycyl-L-glutamine monohydrate CAS No. 172669-64-6](/img/structure/B1343934.png)
Glycyl-L-glutamine monohydrate
Overview
Description
Glycyl-L-Glutamine Monohydrate: Comprehensive Analysis
Glycyl-L-glutamine (GLG) is a dipeptide composed of glycine and L-glutamine, which has been studied for its various biological effects and potential therapeutic applications. It is known to play a role in immune function, particularly in conditions of stress or illness. GLG has been formulated for incorporation into total parenteral nutrition (TPN) to support patients with severe acute pancreatitis, showing a trend towards improved lymphocyte proliferation and reduced proinflammatory cytokine release . Additionally, GLG has been found to inhibit the rewarding effects of nicotine and attenuate withdrawal symptoms in nicotine-dependent rats . It also exhibits immunomodulatory actions, enhancing human lymphocyte response at low doses and showing immunosuppression at higher doses . Furthermore, GLG has been identified as a neuromodulator, capable of inhibiting cardiorespiratory depression induced by beta-endorphin .
Synthesis Analysis
The synthesis of GLG involves the amino protection of glycine with phthalic anhydride, followed by a reaction with sulfurous oxychloride to yield phthalylglycyl chloride. This intermediate then undergoes amination with L-glutamine. The final product, GLG, is obtained after deprotection with hydrazine hydrate in methanol solution, resulting in a compound that meets pharmaceutical grade purity after primary purification . Additionally, GLG has been produced in large amounts through chemical synthesis techniques, with both chemical and optical purity controlled by modern chromatographic methods .
Molecular Structure Analysis
The molecular structure of GLG has been characterized in a complex with bismuth trichloride, revealing a monoclinic crystal system with specific lattice parameters. The complex is a dimer with unidentate coordination, where each bismuth atom and three chlorine atoms are coplanar . This structural information is crucial for understanding the interactions and stability of GLG in various formulations.
Chemical Reactions Analysis
GLG is stable in aqueous solutions and does not decompose during heat sterilization, making it suitable for use in infusion solutions for parenteral nutrition . Its stability and reactivity are essential for its therapeutic applications, as it must maintain its integrity under physiological conditions to be effective.
Physical and Chemical Properties Analysis
GLG is freely soluble in water, which is a critical property for its use in parenteral nutrition solutions . Its solubility and stability under heat sterilization allow for its inclusion in medical formulations without the risk of decomposition. The peptide undergoes rapid enzymatic hydrolysis after infusion, ensuring its utilization by the body . These properties make GLG a valuable compound in the development of therapeutic agents and nutritional support products.
Scientific Research Applications
Stability and Parenteral Nutrition
Glycyl-L-glutamine monohydrate exhibits properties suitable for parenteral nutrition, overcoming the stability issues faced by glutamine. It is stable in water, withstands heat sterilization, and undergoes rapid enzymatic hydrolysis post-infusion, ensuring effective utilization without creating imbalances in amino acid levels (Langer, 1996).
Therapeutic Applications
Research has explored the use of Glycyl-L-glutamine monohydrate in enhancing acetylcholinesterase synthesis, suggesting its potential in regulating differential transcription (Koelle, 1988). Moreover, its supplementation in total parenteral nutrition showed reduced blood mononuclear cell interleukin-8 release in severe acute pancreatitis, indicating an immunomodulatory effect (de Beaux et al., 1998). In AIDS patients, glycyl-glutamine improved in vitro lymphocyte proliferation, highlighting its potential to enhance immunity (Köhler et al., 2000).
Metabolic Insights
Studies have demonstrated the efficient metabolism of glycyl-L-glutamine, suggesting its potential for safe and effective parenteral use as a source of free glutamine and tyrosine (Albers et al., 1988). Analytical methods like RP-HPLC have been developed for its determination, indicating its significance in pharmaceutical analysis (Zhang Xiao, 2002). Additionally, 13C NMR analysis reveals its role in linking L-glutamine metabolism with D-glucose metabolism and γ-glutamyl cycle activity, underscoring its metabolic importance (Brennan et al., 2003).
Clinical Implications
Clinical trials have investigated its implications in various conditions. For example, its supplementation has been studied for its effects on immune responses and growth performance in stressed animals (Jiang et al., 2009), and its role in stimulating water and electrolyte absorption has been explored, suggesting potential benefits in oral rehydration solutions (Islam et al., 1997).
Future Directions
Glycyl-L-glutamine monohydrate has a wide range of applications in the field of medicine . It is often used as a functional ingredient in health products and cosmetics, which can improve skin texture, reduce wrinkles, and promote skin regeneration . In addition, glycyl-L-glutamine monohydrate has also been studied for the treatment of certain neurological diseases, such as Parkinson’s disease .
properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-glutamine monohydrate | |
CAS RN |
172669-64-6 | |
Record name | Glycyl-glutamine monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-glutamine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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